4,11-Diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione, with the CAS Registry Number 13418-49-0, is a complex organic compound notable for its structural and functional properties. This compound belongs to the class of naphthisoindoles and features a unique arrangement of nitrogen and carbon atoms that contribute to its chemical behavior and potential applications in various scientific fields.
The compound can be sourced from specialized chemical suppliers and is often utilized in research settings due to its intriguing properties. It is also referenced in various scientific literature focusing on organic synthesis and analytical chemistry.
This compound is classified as an organic nitrogen-containing heterocycle. Its molecular formula is , indicating the presence of multiple functional groups that are characteristic of complex organic molecules.
The synthesis of 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic reactions. One common method includes the condensation of suitable precursors followed by cyclization reactions that form the naphthisoindole structure.
The synthesis process may include:
The molecular structure of 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione can be represented using various chemical notation systems:
InChI=1S/C20H18N4O4/c1-28-8-4-7-24-19(23)13-14(20(24)27)16(22)12-11(15(13)21)17(25)9-5-2-3-6-10(9)18(12)26/h2-3,5-6,23H,4,7-8,21-22H2,1H3
NC1=C2C(=C(N)C3=C1C(=N)N(CCCOC)C3=O)C(=O)C=4C(C2=O)=CC=CC4
The molecular weight of the compound is approximately 378.38 g/mol. The melting point is reported to be between 197 °C and 198 °C .
The compound can participate in various chemical reactions typical for amines and carbonyl compounds. These include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are often employed to study the reaction products and their purity. For instance, reverse-phase HPLC methods using acetonitrile and water as solvents have been developed for analyzing this compound .
The mechanism of action for 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione involves interactions at a molecular level where it may act on biological targets through various pathways. The presence of multiple nitrogen atoms suggests potential interactions with nucleic acids or proteins.
4,11-Diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione has potential applications in:
This compound represents a significant area of interest within organic chemistry and material science due to its unique properties and potential applications in various fields. Further research could elucidate additional uses and enhance understanding of its mechanisms and interactions.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5